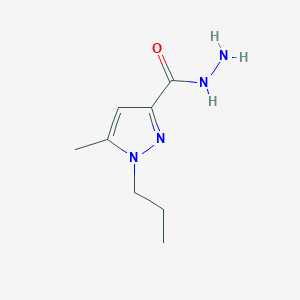![molecular formula C10H10F3N3 B1473033 (1-(2,2,2-trifluoroethyl)-1H-benzo[d]imidazol-5-yl)methanamine CAS No. 1955524-54-5](/img/structure/B1473033.png)
(1-(2,2,2-trifluoroethyl)-1H-benzo[d]imidazol-5-yl)methanamine
Overview
Description
(1-(2,2,2-Trifluoroethyl)-1H-benzo[d]imidazol-5-yl)methanamine, or TFB-IM, is an organic compound with a wide range of applications in scientific research. It is a versatile reagent that can be used to synthesize a variety of organic compounds and is used in a number of biochemical and physiological experiments.
Scientific Research Applications
TFB-IM is used in a variety of scientific research applications. It is commonly used as a reagent in organic synthesis, particularly in the synthesis of heterocyclic compounds. It can also be used as a catalyst in the synthesis of polymers and as a ligand in coordination chemistry. In addition, TFB-IM can be used in the synthesis of drugs, such as anti-cancer agents and anti-inflammatory agents.
Mechanism of Action
TFB-IM acts as a proton donor, donating a proton to the target molecule. This protonation activates the target molecule and facilitates the formation of covalent bonds between the target molecule and other molecules. This process is known as nucleophilic substitution, and it is the basis for many of the reactions that TFB-IM is used in.
Biochemical and Physiological Effects
TFB-IM has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of enzymes such as phosphodiesterase and cyclooxygenase, which are involved in the regulation of various physiological processes. In addition, TFB-IM has been shown to act as an antioxidant, protecting cells from oxidative damage.
Advantages and Limitations for Lab Experiments
The use of TFB-IM in laboratory experiments has a number of advantages. It is a versatile reagent that can be used in a variety of reactions, and it is relatively easy to synthesize. In addition, it is relatively non-toxic, making it safe to use in laboratory experiments. However, there are some limitations to using TFB-IM in laboratory experiments. It is not very soluble in organic solvents, making it difficult to use in some reactions. In addition, it is not very stable and can decompose if not stored properly.
Future Directions
There are many potential future directions for the use of TFB-IM in scientific research. It could be used as a catalyst in the synthesis of pharmaceuticals, as a ligand in coordination chemistry, or as a reagent in organic synthesis. In addition, further research could be done to explore the biochemical and physiological effects of TFB-IM, as well as its potential use as an antioxidant. Finally, further research could be done to explore the use of TFB-IM in the development of new catalysts and ligands.
properties
IUPAC Name |
[1-(2,2,2-trifluoroethyl)benzimidazol-5-yl]methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10F3N3/c11-10(12,13)5-16-6-15-8-3-7(4-14)1-2-9(8)16/h1-3,6H,4-5,14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMJNTGCBCOUFQX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1CN)N=CN2CC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10F3N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1-(2,2,2-trifluoroethyl)-1H-benzo[d]imidazol-5-yl)methanamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![4-[2,3-Dihydro-1,4-benzodioxin-6-yl(methylsulfonyl)amino]butanoic acid](/img/structure/B1472953.png)

![Tert-butyl n-[(3-methylazetidin-3-yl)methyl]carbamate hemioxalate](/img/no-structure.png)

![1-[(3-Chlorobenzyl)sulfonyl]piperidine-4-carboxylic acid](/img/structure/B1472964.png)


![4-(Pyrrolidin-1-yl)pyrazolo[1,5-a]pyrazine-2-carboxylic acid](/img/structure/B1472967.png)
![Ethyl 8-bromo-6-chloroimidazo[1,2-b]pyridazine-2-carboxylate](/img/structure/B1472970.png)
![tert-butyl 5-(6-(1H-imidazol-1-yl)pyridazin-3-yl)hexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate](/img/structure/B1472971.png)
![N-[(2-aminocyclopentyl)methyl]methanesulfonamide hydrochloride](/img/structure/B1472972.png)